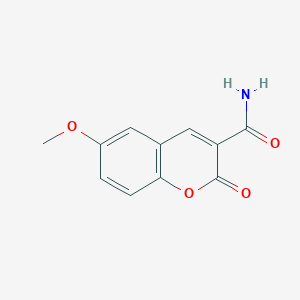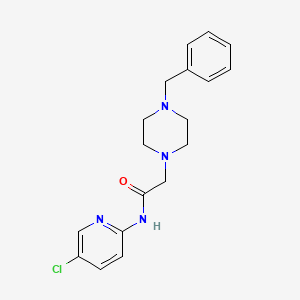
2-(4-benzyl-1-piperazinyl)-N-(5-chloro-2-pyridinyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-benzyl-1-piperazinyl)-N-(5-chloro-2-pyridinyl)acetamide is a chemical compound that is widely used in scientific research for its various biochemical and physiological effects. This compound is also known by its chemical name, BPCA, and is synthesized using a specific method that involves several steps.
Mecanismo De Acción
The mechanism of action of BPCA is not fully understood, but it is believed to act on several neurotransmitter systems in the brain, including the dopamine and serotonin systems. BPCA has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its antipsychotic and antidepressant effects. BPCA has also been shown to inhibit the activity of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
BPCA has several biochemical and physiological effects, including antipsychotic, antidepressant, anti-inflammatory, and antioxidant effects. BPCA has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6, which play a key role in the development of various inflammatory diseases. BPCA has also been shown to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase, which protect cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BPCA has several advantages for lab experiments, including its potent antipsychotic and antidepressant effects, as well as its anti-inflammatory and antioxidant properties. However, BPCA also has some limitations, including its relatively low solubility in water and its potential toxicity at high doses. Therefore, careful consideration should be given to the dose and route of administration when using BPCA in lab experiments.
Direcciones Futuras
There are several future directions for the use of BPCA in scientific research. One potential application is the development of new drugs for the treatment of mental illnesses such as schizophrenia and depression. BPCA may also have potential therapeutic applications for the treatment of various inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Further research is needed to fully understand the mechanisms of action of BPCA and to identify its potential therapeutic applications.
Métodos De Síntesis
The synthesis of BPCA involves several steps, including the reaction of 2-chloro-N-(5-chloro-2-pyridinyl)acetamide with benzylpiperazine in the presence of a base to form 2-(4-benzyl-1-piperazinyl)-N-(5-chloro-2-pyridinyl)acetamide. This reaction is followed by purification and characterization of the final product using various techniques such as NMR spectroscopy and HPLC.
Aplicaciones Científicas De Investigación
BPCA is widely used in scientific research for its various biochemical and physiological effects. It has been shown to have potent antipsychotic and antidepressant effects in animal models, making it a promising candidate for the development of new drugs for the treatment of mental illnesses. BPCA has also been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for the treatment of various inflammatory diseases.
Propiedades
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-N-(5-chloropyridin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O/c19-16-6-7-17(20-12-16)21-18(24)14-23-10-8-22(9-11-23)13-15-4-2-1-3-5-15/h1-7,12H,8-11,13-14H2,(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGNHUJZNTMJTRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC(=O)NC3=NC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

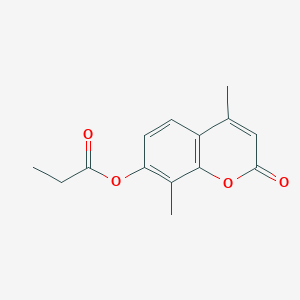
![6-nitro-1,3-benzodioxole-5-carbaldehyde {6-[(2-fluorophenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}hydrazone](/img/structure/B5772599.png)
![4-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]morpholine](/img/structure/B5772607.png)
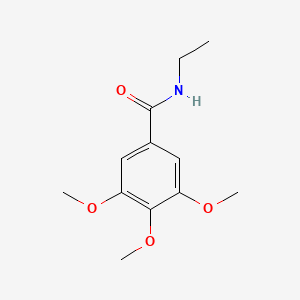
![5-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-furamide](/img/structure/B5772614.png)
![4-hydroxy-2-{[(2,4,5-trimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5772620.png)
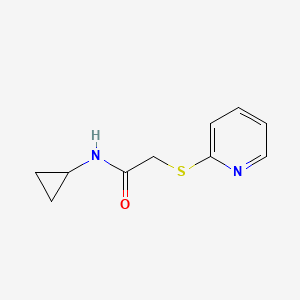

![1-[(2-chloro-5-nitrophenyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole](/img/structure/B5772639.png)
![2-({cis-3-[6-(3-hydroxypyrrolidin-1-yl)pyrimidin-4-yl]cyclobutyl}amino)isonicotinamide](/img/structure/B5772644.png)

